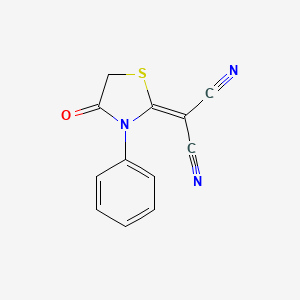

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile

Description

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile (CAS: 59615-89-3) is a thiazolidinone derivative with the molecular formula C₁₂H₇N₃OS and a molecular weight of 241.27 g/mol. It belongs to a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The compound crystallizes in the monoclinic system (space group Cc) with unit cell parameters a = 16.979 Å, b = 9.407 Å, c = 7.034 Å, and β = 103.927° . Key structural features include:

- A nearly planar 1,3-thiazolidine ring (maximum deviation: 0.031 Å) with a dihedral angle of 84.14° relative to the phenyl ring .

- Linear nitrile groups (C≡N) at the C5 and C6 positions, evidenced by bond angles of C4–C5–N2 = 174.4° and C4–C6–N3 = 179.4° .

- Intermolecular C–H⋯N hydrogen bonds and C–H⋯π interactions stabilizing the crystal lattice .

Physical properties include a density of 1.431 g/cm³, melting point of 273–275°C, and predicted acidity (pKa) of -0.67 .

Properties

IUPAC Name |

2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3OS/c13-6-9(7-14)12-15(11(16)8-17-12)10-4-2-1-3-5-10/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERHVCUWAUOYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=C(C#N)C#N)S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring proper reaction conditions and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its thiazolidine structure allows for various modifications and substitutions that are essential in organic synthesis.

Biology

- Antimicrobial Properties : Research has indicated that derivatives of thiazolidinones exhibit antimicrobial activities. Studies have shown that 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile can inhibit bacterial growth, making it a candidate for developing new antibacterial agents .

- Anticancer Activity : The compound has been investigated for its anticancer properties. It interacts with cellular targets and may induce apoptosis in cancer cells, which is crucial for drug development targeting various cancers .

Medicine

- Drug Development : Due to its pharmacological activities, this compound is being explored as a potential drug candidate. Its ability to inhibit specific enzymes involved in metabolic pathways suggests its utility in treating diseases linked to metabolic dysfunctions .

Industry

- Material Science : The unique chemical properties of 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile make it suitable for developing new materials with specific functionalities. It can be used in creating polymers or coatings that require enhanced chemical resistance or specific mechanical properties.

Case Study 1: Antimicrobial Activity

A study conducted by Naeem et al. (2009) demonstrated that thiazolidinone derivatives possess significant antibacterial properties. The study highlighted that compounds similar to 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile showed promising results against various bacterial strains.

Case Study 2: Anticancer Efficacy

Research published by Ramalakshmi et al. (2009) explored the anticancer potential of thiazolidinone derivatives. The findings suggested that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. Its thiazolidine ring structure allows it to interact with biological macromolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Parameters of Selected Thiazolidinone Derivatives

- Planarity of the Thiazolidine Ring : The target compound’s thiazolidine ring exhibits near-planarity (deviation < 0.032 Å), similar to Pomés Hernández’s analogue but distinct from bulkier derivatives where substituents increase ring puckering .

- Substituent Effects : The phenyl group in the target compound creates steric hindrance, leading to a larger dihedral angle (84.14°) compared to Pomés Hernández’s analogue (72.5°). The K291-0192 analogue, with a 2-methylphenyl group, likely has enhanced steric effects, though structural data are unavailable .

Physicochemical Properties

Table 2: Physical Properties of Thiazolidinone Derivatives

| Compound Name | Melting Point (°C) | Density (g/cm³) | Solubility | Bioactivity |

|---|---|---|---|---|

| Target Compound | 273–275 | 1.431 | Ethanol-soluble | Antimicrobial, antitumor |

| [Chloro(phenyl)methylidene]propanedinitrile | 160–162 | 1.38 | DMSO-soluble | Reactive in cycloadditions |

| 3-Oxo-3-(1-methylindolyl)propanenitrile | 198–200 | 1.29 | Acetonitrile-soluble | Precursor for heterocycles |

- Melting Points : The target compound’s higher melting point (273–275°C ) compared to [Chloro(phenyl)methylidene]propanedinitrile (160–162°C ) reflects stronger intermolecular interactions (e.g., hydrogen bonds and π-stacking) in the crystal lattice .

- Solubility: The phenyl and nitrile groups confer moderate ethanol solubility, whereas analogues with polar substituents (e.g., indole or chloro groups) show better solubility in DMSO or acetonitrile .

Research Findings and Implications

- Synthetic Routes: The target compound is synthesized via condensation of phenyl isothiocyanate with malononitrile derivatives, a method shared with other thiazolidinones .

- Crystallographic Insights: Its monoclinic packing differs from orthorhombic or triclinic systems observed in analogues, highlighting substituent-dependent lattice stabilization .

Biological Activity

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile is a compound that belongs to the thiazolidinone family, which has garnered attention for its diverse biological activities. The thiazolidine ring system is known for its pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Structural Characteristics

The molecular formula of 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile is C₁₂H₇N₃OS. It features a five-membered thiazolidine ring that is nearly planar, with a dihedral angle of 84.14° between the thiazolidine and phenyl rings. The compound's structure facilitates various interactions that contribute to its biological activity, particularly through hydrogen bonding and π-interactions in crystalline forms .

Antimicrobial Activity

Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds containing the thiazolidinone scaffold have been reported to exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazolidinone A | S. aureus | 12.4 µM |

| Thiazolidinone B | E. coli | 16.5 µM |

| 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile | B. cereus | TBD |

Anti-inflammatory Properties

Thiazolidinone derivatives have also been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial in conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer properties of thiazolidinones are notable, with several studies demonstrating their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may act by modulating signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of thiazolidinone derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against various cancer cell lines. One derivative exhibited IC₅₀ values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .

The biological activity of 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile likely involves multiple mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or inflammation.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways.

- Oxidative Stress Induction : Some derivatives may increase oxidative stress in cancer cells, promoting apoptosis.

Q & A

Q. What is the synthetic route for 2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile, and how are its structural features validated?

The compound is synthesized via condensation reactions involving thiazolidinone precursors. Single crystals suitable for X-ray diffraction are grown by slow evaporation of an ethanol solution at room temperature over 48 hours. Structural validation includes bond-length analysis (e.g., C–N = 1.382 Å, C–S = 1.707 Å), dihedral angles between the thiazolidine and phenyl rings (84.14°), and hydrogen-bonding networks (C–H⋯N and C–H⋯π interactions). Geometric parameters are compared to analogous thiazolidinone derivatives for consistency .

Q. What are the crystallographic parameters and space group of this compound?

The compound crystallizes in the monoclinic system (space group Cc) with unit cell dimensions:

Q. How do intermolecular interactions stabilize the crystal lattice?

The crystal packing is stabilized by:

- C–H⋯N hydrogen bonds forming infinite chains along the [−101] direction (H⋯N distance: 2.59 Å).

- C–H⋯π interactions between the phenyl ring centroid (Cg2) and adjacent H8 atoms (distance: 2.85 Å), creating layers parallel to the (101) plane .

Advanced Research Questions

Q. What methodological considerations are critical for solving the crystal structure using X-ray diffraction?

Key steps include:

- Data collection : Use a Rigaku AFC12 diffractometer with multi-scan absorption correction (Tmin/max = 0.944/1.000) to minimize errors from anisotropic effects.

- Structure solution : Employ SHELXS97 for direct methods and SHELXL97 for refinement, ensuring convergence via R1 < 0.05 for high-resolution data.

- Validation : Analyze displacement parameters (e.g., Ueq for non-H atoms) and hydrogen-bond geometry using programs like PLATON or WinGX .

Q. How can discrepancies in structural data from spectroscopic vs. crystallographic techniques be resolved?

Contradictions arise when comparing NMR-derived conformations with X-ray data. For example:

- Torsional angles : NMR may suggest flexibility in the propanedinitrile group, while crystallography shows rigidity (e.g., N1–C1–C4–C5 torsion: −0.5°).

- Mitigation : Use density functional theory (DFT) to model solution-state conformations and compare with solid-state data. Validate via in situ variable-temperature NMR .

Q. What strategies optimize the synthesis of derivatives for biological activity studies?

Functionalization approaches include:

- Electrophilic substitution : React with phenacyl bromide or ethyl chloroacetate to introduce bioisosteres (e.g., imidazole or pyrazole moieties).

- Claisen-Schmidt condensation : Use benzaldehyde in DMF with piperidine catalysis to generate arylidene derivatives.

- Validation : Confirm purity via elemental analysis (e.g., C: 69.23%, N: 8.50%) and characterize using IR (C=O stretch: 1726 cm⁻¹) and mass spectrometry (e.g., m/z 745 for C45H33ClN4OS2) .

Methodological Tables

Table 1. Key Geometric Parameters from X-ray Data

| Parameter | Value (Å/°) |

|---|---|

| C1–S1 | 1.707(2) |

| C1–N1 | 1.382(3) |

| Dihedral angle (thiazolidine/phenyl) | 84.14(9)° |

| C–H⋯N distance | 2.59 |

Table 2. Refinement Statistics

| Metric | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.022 |

| wR2 (all data) | 0.061 |

| Data-to-parameter ratio | 12.9 |

| Flack parameter | 0.03(3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.